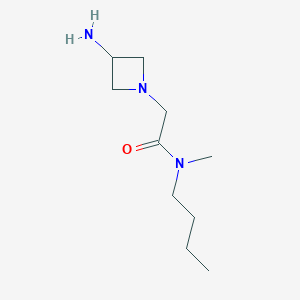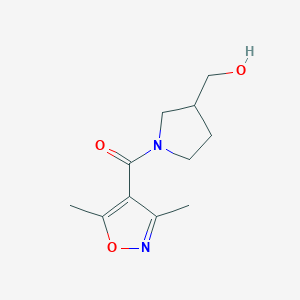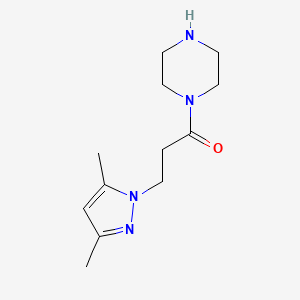
2-(3-aminoazetidin-1-yl)-N-butyl-N-methylacetamide
Descripción general
Descripción
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are important scaffolds and building blocks for obtaining various biologically active heterocyclic compounds and peptides .
Synthesis Analysis
Azetidines can be synthesized through various methods. One common method involves the reaction of amines with beta-lactams . Another method involves the aza-Michael addition of NH-heterocycles with certain acetates .
Molecular Structure Analysis
Azetidines have a four-membered ring structure with one nitrogen atom . The specific structure of “2-(3-aminoazetidin-1-yl)-N-butyl-N-methylacetamide” would depend on the positions and orientations of the butyl and methylacetamide groups.
Chemical Reactions Analysis
The chemical reactions involving azetidines can vary widely depending on the specific compound and conditions. For example, azetidines can undergo reactions such as ring-opening, substitution, and addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Azetidines, in general, are stable compounds that can exist as either solids or liquids depending on their specific structures .
Aplicaciones Científicas De Investigación
Drug Design and Development
The azetidine ring, present in this compound, is a valuable pharmacophore in medicinal chemistry. It’s known for its role in the development of β-lactam antibiotics . The unique structure of azetidine-containing compounds allows for the creation of novel antibiotics with potential activity against resistant bacteria. This compound could serve as a starting point for the synthesis of new derivatives with enhanced pharmacological properties.
Biological Activity Profiling
Azetidine derivatives are known to exhibit a variety of biological activities . As such, 2-(3-aminoazetidin-1-yl)-N-butyl-N-methylacetamide can be used as a core structure to synthesize compounds for biological activity profiling. This could lead to the discovery of new therapeutic agents with applications in treating diseases.
Synthesis of Heterocyclic Amino Acid Derivatives
This compound can be utilized in the synthesis of new heterocyclic amino acid derivatives through reactions like aza-Michael addition . These derivatives are important for the development of peptidomimetics, which mimic the structure and function of peptides and can lead to the development of new drugs.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-butyl-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-3-4-5-12(2)10(14)8-13-6-9(11)7-13/h9H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPXMNORQOYWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminoazetidin-1-yl)-N-butyl-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-cyclopropyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1488740.png)


![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1488746.png)
![N-[(pyrrolidin-2-yl)methyl]cyclobutanamine](/img/structure/B1488747.png)
![{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol](/img/structure/B1488749.png)

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1488753.png)





